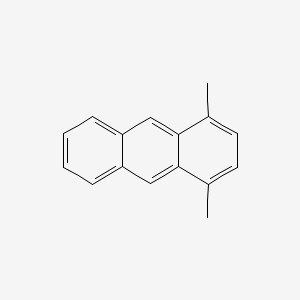
3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl
Vue d'ensemble
Description
3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached.
Méthodes De Préparation
The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Analyse Des Réactions Chimiques
3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more chlorine atoms on the biphenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl exerts its effects involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . This interaction can result in toxic effects, including oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl can be compared to other similar compounds such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB with similar environmental persistence but different toxicological profiles.
3,3’,4,4’-Tetrachlorobiphenyl: Known for its dioxin-like toxicity and higher affinity for the AhR.
The uniqueness of 3-Methylsulfonyl-2,5,6,3’,4’-pentachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical reactivity and biological effects.
Propriétés
IUPAC Name |
1,2,4-trichloro-3-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)12(17)11(13(10)18)6-2-3-7(14)8(15)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBOVEVCLKFTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151529 | |
| Record name | 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116807-23-9 | |
| Record name | 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfonyl-2,5,6,3',4'-pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)





